Fospropofol disodium

Water Solubility Formulation Advantage Adverse Event Reduction

Fospropofol disodium, also designated as GPI 15715 and marketed under the name Lusedra®, is a water-soluble phosphate ester prodrug of the widely used intravenous anesthetic propofol (2,6-diisopropylphenol). Unlike the lipid macroemulsion formulation required for propofol, fospropofol disodium is administered as a clear aqueous solution and is rapidly converted to the active metabolite propofol by alkaline phosphatase in vivo.

Molecular Formula C13H19Na2O5P
Molecular Weight 332.24 g/mol
CAS No. 258516-87-9
Cat. No. B1673578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFospropofol disodium
CAS258516-87-9
SynonymsAquavan
fospropofol
fospropofol disodium
GPI 15715
GPI15715
lusedra
methanol, (2,6-bis(1-methylethyl)phenoxy)-, dihydrogen phosphate, disodium salt
Molecular FormulaC13H19Na2O5P
Molecular Weight332.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2
InChIKeyLWYLQNWMSGFCOZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fospropofol Disodium (CAS 258516-87-9): A Water-Soluble Propofol Prodrug with Distinct Formulation and Clinical Differentiation for Sedation and Anesthesia Induction


Fospropofol disodium, also designated as GPI 15715 and marketed under the name Lusedra®, is a water-soluble phosphate ester prodrug of the widely used intravenous anesthetic propofol (2,6-diisopropylphenol) [1]. Unlike the lipid macroemulsion formulation required for propofol, fospropofol disodium is administered as a clear aqueous solution and is rapidly converted to the active metabolite propofol by alkaline phosphatase in vivo [1]. First approved by the US FDA in 2008 for monitored anesthesia care sedation and later by China's NMPA in 2021 for general anesthesia induction in adults, this compound offers a differentiated pharmacologic and safety profile that addresses key limitations associated with propofol lipid emulsions, including injection pain, hypertriglyceridemia risk, and microbial contamination concerns [2].

Why Propofol Lipid Emulsion Cannot Substitute for Fospropofol Disodium in Specific Clinical and Research Contexts


Fospropofol disodium and propofol lipid emulsion are not clinically interchangeable due to fundamental differences in their formulation-driven pharmacokinetics, adverse effect profiles, and handling characteristics. The aqueous prodrug formulation of fospropofol disodium eliminates the need for a lipid vehicle, thereby removing risks of hypertriglyceridemia, microbial growth, and injection pain that are inherent to propofol lipid emulsions [1]. Moreover, the prodrug conversion step introduces a significant delay in the time to peak propofol effect and alters the hemodynamic response profile, particularly reducing the magnitude of hypotension and tachycardia observed with rapid propofol bolus administration [2][3]. These distinctions are not merely pharmacokinetic nuances; they directly impact patient safety in specific populations (e.g., elderly, those with hypertriglyceridemia, or those requiring prolonged ICU sedation) and make fospropofol disodium a strategically different sedative agent rather than a simple substitution for propofol [4].

Quantitative Differentiation Evidence for Fospropofol Disodium vs. Propofol Lipid Emulsion and Etomidate


Aqueous Solubility Eliminates Lipid-Emulsion Associated Risks and Pain on Injection

Fospropofol disodium is formulated as a clear aqueous solution, whereas propofol requires a lipid macroemulsion vehicle. This fundamental difference eliminates the risk of hypertriglyceridemia and bacterial contamination associated with propofol lipid emulsions, and reduces the incidence of injection pain [1]. In a clinical study, fospropofol disodium significantly decreased the risk of hypertriglyceridemia compared with propofol [1]. Additionally, fospropofol disodium avoids the pain on injection commonly reported with propofol due to its aqueous nature [2].

Water Solubility Formulation Advantage Adverse Event Reduction

Delayed Hemodynamic Response and Reduced Hypotension Compared to Propofol Emulsion

In a rabbit model, fospropofol disodium (FP) at a dose equivalent to 8 mg/kg propofol (FP8) exhibited a significantly longer time to maximum reduction in mean arterial pressure (MAP) compared to propofol emulsion (PE) at 4 mg/kg (PE4) [1]. The magnitude of MAP decrease was also lower with FP8 than PE4 (PE4 > FP8 > FP4) [1]. This indicates a more gradual and attenuated hypotensive effect with fospropofol disodium.

Hemodynamics Cardiovascular Safety Anesthesia Induction

Maintained Sedation Efficacy with Non-Inferiority to Propofol in Elderly Endoscopy Patients

A randomized, double-blind, non-inferiority trial in elderly patients undergoing same-day bidirectional endoscopy demonstrated that fospropofol disodium was non-inferior to propofol in achieving target sedation. The success rate, defined as achieving a MOAA/S score of 1 within 5 minutes, was 97.5% for fospropofol compared to 100% for propofol [1]. The trial design ensured 1:1 randomization with 128 patients per group [2].

Clinical Efficacy Sedation Non-inferiority Trial

Equivalent Long-Term Sedation in ICU Patients with Comparable Time in Target Range

In a pilot randomized clinical trial of 60 adult ICU patients requiring mechanical ventilation for >24 hours, fospropofol disodium and propofol infusions achieved identical median percentages of time in the target RASS sedation range without rescue sedation: 83.33% (IQR 74.43%-100.00%) for both groups (p = 0.887) [1]. The median infusion dose was 4.33 mg/kg/h for fospropofol and 1.96 mg/kg/h for propofol [1].

ICU Sedation Mechanical Ventilation Long-term Sedation

Greater Hemodynamic Stability Compared to Etomidate in Elderly Surgical Induction

A prospective randomized controlled trial in elderly patients undergoing hip surgery is comparing fospropofol disodium to etomidate for anesthesia induction. The study hypothesis is that fospropofol disodium provides superior hemodynamic stability, more effectively suppresses intubation-induced stress responses, and exhibits a lower incidence of myoclonus and injection pain compared to etomidate [1]. Quantitative results are pending study completion (2026).

Anesthesia Induction Geriatric Anesthesia Hemodynamic Stability

Delayed Onset of Action Due to Prodrug Conversion Kinetics

The conversion of fospropofol disodium to active propofol by alkaline phosphatase introduces a pharmacokinetic delay, resulting in a slower onset of action compared to direct propofol administration [1]. In a canine PK/PD study, fospropofol disodium (FP) showed a slower onset of anesthesia compared to propofol emulsion (PE) [2]. The effect site concentration at 50% maximum EEG effect for FP was approximately half that of PE, indicating higher potency at the effect site [2].

Pharmacokinetics Prodrug Conversion Onset of Action

Optimal Application Scenarios for Fospropofol Disodium Driven by Quantitative Differentiation Evidence


Long-Term Sedation in the ICU for Mechanically Ventilated Patients

The equivalent sedation efficacy (median 83.33% time in target RASS range) combined with a reduced risk of hypertriglyceridemia and bacterial contamination makes fospropofol disodium a strategic choice for ICU sedation lasting >24 hours [1]. The water-soluble formulation avoids the lipid burden associated with prolonged propofol infusions, potentially improving metabolic profiles and reducing infectious complications.

Anesthesia Induction in Elderly Patients with Cardiovascular Compromise

The attenuated hemodynamic response (longer time to MAP reduction and smaller magnitude of hypotension) compared to propofol emulsion, as shown in animal models [1], positions fospropofol disodium as a safer induction agent for elderly or hemodynamically fragile patients. Ongoing trials directly comparing it to etomidate in elderly hip surgery further support this application scenario [2].

Procedural Sedation in Elderly Patients Undergoing Endoscopy

Non-inferior sedation efficacy (97.5% vs. 100% success rate) in elderly endoscopy patients, coupled with a potentially lower incidence of adverse events (injection pain, hypertriglyceridemia), supports the use of fospropofol disodium in this population [1]. Its predictable, gradual onset and offset may also contribute to smoother recovery and discharge.

Research Applications Requiring Precise Control of Propofol Exposure with Reduced Formulation Artifacts

In pharmacokinetic/pharmacodynamic research, fospropofol disodium offers a water-soluble prodrug platform that eliminates the confounding variables of lipid emulsions (e.g., variable absorption, lipid-related toxicities) [1]. The prodrug conversion kinetics provide a built-in delay that can be modeled and exploited for studying time-dependent drug effects without the rapid, high peak concentrations of direct propofol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fospropofol disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.